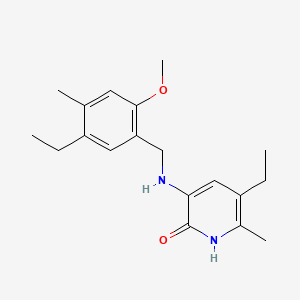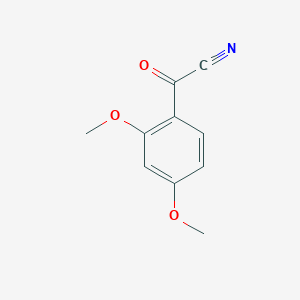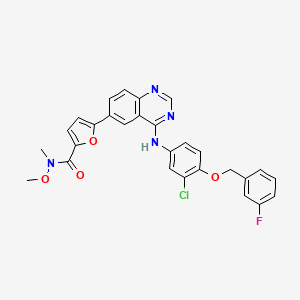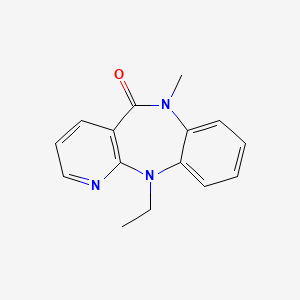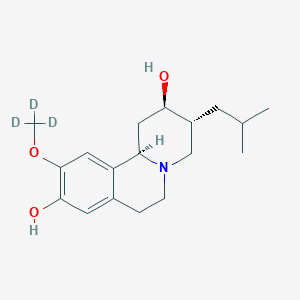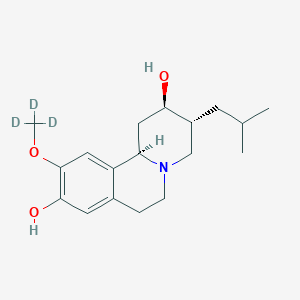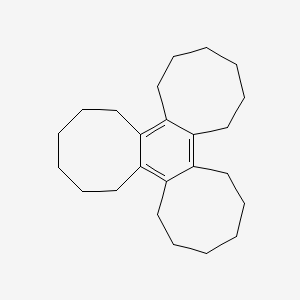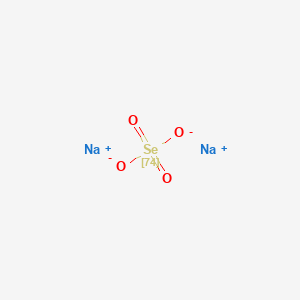
17-Hydroxy-5beta-pregnane-3,11,20-trione, 3-(bis(carboxymethyl)mercaptole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Hydroxy-5beta-pregnane-3,11,20-trione, 3-(bis(carboxymethyl)mercaptole) is a complex organic compound belonging to the class of steroids. This compound is characterized by its unique structure, which includes multiple hydroxyl and keto groups, as well as a bis(carboxymethyl)mercaptole moiety. It is a derivative of pregnane, a steroid nucleus, and has significant biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-5beta-pregnane-3,11,20-trione, 3-(bis(carboxymethyl)mercaptole) involves multiple steps, starting from basic steroid precursors. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Oxidation: Conversion of hydroxyl groups to keto groups.
Mercaptole Addition: Incorporation of the bis(carboxymethyl)mercaptole group through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
17-Hydroxy-5beta-pregnane-3,11,20-trione, 3-(bis(carboxymethyl)mercaptole) undergoes various chemical reactions, including:
Reduction: Reduction of keto groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions involving the mercaptole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include various hydroxylated and keto derivatives of the original compound, as well as modified mercaptole groups.
Wissenschaftliche Forschungsanwendungen
17-Hydroxy-5beta-pregnane-3,11,20-trione, 3-(bis(carboxymethyl)mercaptole) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroids and organic molecules.
Biology: Studied for its role in various biological processes and its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 17-Hydroxy-5beta-pregnane-3,11,20-trione, 3-(bis(carboxymethyl)mercaptole) involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as hydroxysteroid dehydrogenases and receptors like glucocorticoid receptors.
Pathways: Modulation of steroid hormone pathways, influencing gene expression and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17,21-Dihydroxy-5beta-pregnane-3,11,20-trione: A closely related compound with similar hydroxyl and keto groups.
5beta-Pregnane-3alpha,17alpha,21-triol-11,20-dione: Another steroid derivative with multiple hydroxyl groups.
Uniqueness
What sets 17-Hydroxy-5beta-pregnane-3,11,20-trione, 3-(bis(carboxymethyl)mercaptole) apart is its unique bis(carboxymethyl)mercaptole moiety, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
17990-64-6 |
|---|---|
Molekularformel |
C25H36O8S2 |
Molekulargewicht |
528.7 g/mol |
IUPAC-Name |
2-[[(5R,8S,9S,10S,13S,14S,17R)-3-(carboxymethylsulfanyl)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-11-oxo-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C25H36O8S2/c1-22-7-8-24(34-12-19(29)30,35-13-20(31)32)9-14(22)3-4-15-16-5-6-25(33,18(28)11-26)23(16,2)10-17(27)21(15)22/h14-16,21,26,33H,3-13H2,1-2H3,(H,29,30)(H,31,32)/t14-,15+,16+,21-,22+,23+,25+/m1/s1 |
InChI-Schlüssel |
XCBVGXHHEMDZIG-SSYASERTSA-N |
Isomerische SMILES |
C[C@]12CCC(C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)(SCC(=O)O)SCC(=O)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)(SCC(=O)O)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


